molecular formula C5H3NS B031525 2-Thiophenecarbonitrile CAS No. 1003-31-2

2-Thiophenecarbonitrile

Cat. No.: B031525
CAS No.: 1003-31-2
M. Wt: 109.15 g/mol
InChI Key: CUPOOAWTRIURFT-UHFFFAOYSA-N
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Description

Thiophene-2-carbonitrile is an organic compound with the molecular formula C5H3NS. It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom. Thiophene-2-carbonitrile is known for its applications in synthetic chemistry and the pharmaceutical industry .

Mechanism of Action

2-Thiophenecarbonitrile, also known as 2-Cyanothiophene or Thiophene-2-carbonitrile, is an organic compound with the empirical formula C5H3NS . This compound has been used in various applications, including the preparation of thiaplatinacycles and the synthesis of 2,2′-thienylpyrroles .

Target of Action

The primary target of this compound is the respiratory system . .

Mode of Action

It has been used in the synthesis of thiaplatinacycles, where it reacts with a zerovalent platinum bisalkylphosphine fragment . The reaction yields two thiaplatinacycles derived from the cleavage of the substituted and unsubstituted C-S bonds .

Biochemical Pathways

While the specific biochemical pathways affected by this compound are not explicitly mentioned in the available literature, it is used as an electrolyte additive to improve the cycle performance of Li/LiNi0.5Mn1.5O4 (LNMO) cells . This suggests that it may interact with the electrochemical processes within these cells.

Pharmacokinetics

Its physical properties such as boiling point (192°c), density (1172 g/mL at 25°C), and refractive index (n20/D 1563) have been reported .

Result of Action

In the context of lithium-ion batteries, this compound has been shown to improve the cycle performance of Li/LiNi0.5Mn1.5O4 (LNMO) cells . It forms a polythiophene protective film on the electrode surface, improving the interphase stability of the electrode/electrolyte .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it is recommended to be stored in a dark place, sealed in dry, at room temperature . This suggests that light, moisture, and temperature could potentially affect its stability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiophene-2-carbonitrile can be synthesized through various methods. One common approach involves the condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester.

Industrial Production Methods: In industrial settings, thiophene-2-carbonitrile is often produced using high-yield synthetic routes that involve the use of phosphorus pentasulfide (P4S10) as a sulfurizing agent in the Paal–Knorr reaction. This reaction involves the condensation of 1,4-dicarbonyl compounds .

Chemical Reactions Analysis

Types of Reactions: Thiophene-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common reagents include oxidizing agents such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions typically involve halogenating agents or nucleophiles under controlled conditions.

Major Products:

    Oxidation: Polythiophene

    Reduction: Various reduced thiophene derivatives

    Substitution: Functionalized thiophene compounds

Comparison with Similar Compounds

Thiophene-2-carbonitrile can be compared with other thiophene derivatives such as:

    Thiophene-3-carbonitrile: Similar in structure but with the cyano group at the 3-position.

    2-Cyanothiophene: Another name for thiophene-2-carbonitrile.

    Thifensulfuron methyl: A thiophene derivative used as a herbicide.

Uniqueness: Thiophene-2-carbonitrile is unique due to its specific applications in improving the performance of lithium-ion batteries and its role as an intermediate in the synthesis of various biologically active compounds .

Properties

IUPAC Name

thiophene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3NS/c6-4-5-2-1-3-7-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUPOOAWTRIURFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10143114
Record name Thiophene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10143114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1003-31-2
Record name 2-Thiophenecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1003-31-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiophene-2-carbonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001003312
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiophene-2-carbonitrile
Source EPA DSSTox
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Record name Thiophene-2-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.460
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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